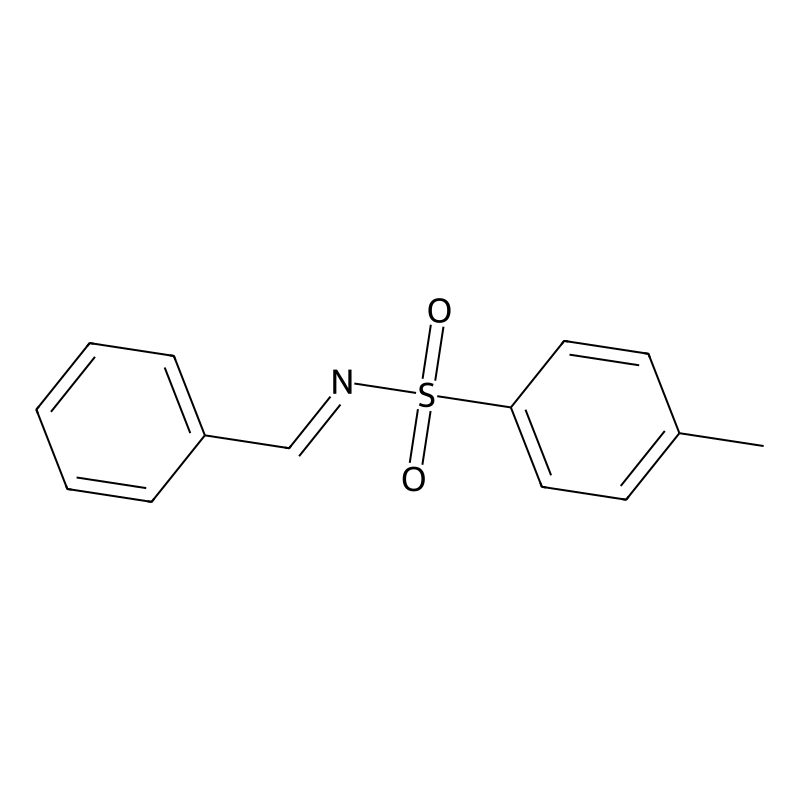

N-benzylidene-4-methylbenzenesulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Here's what we can glean from existing information:

Chemical Structure and Potential Uses

The presence of the sulfonamide group suggests it could be investigated for its potential biological activity. Sulfonamides are a class of organic compounds with a wide range of applications in medicinal chemistry, including as antibiotics and anticonvulsants []. The benzylidene moiety can participate in various chemical reactions, making the molecule a potential candidate for further exploration in organic synthesis.

Further Research Needed

More research is required to understand the specific properties and potential applications of N-Benzylidene-4-methylbenzenesulfonamide. This may involve studies on its synthesis, purification, characterization, and investigation of its biological activity or reactivity in organic chemistry.

N-benzylidene-4-methylbenzenesulfonamide is an organic compound with the molecular formula and a molecular weight of 259.32 g/mol. It is characterized by a benzylidene group attached to a sulfonamide moiety, which contributes to its unique chemical properties. The compound is often studied for its potential applications in medicinal chemistry due to its structural features that may influence biological activity .

- Nucleophilic Substitution: The sulfonamide nitrogen can undergo nucleophilic attack, leading to the formation of different derivatives.

- Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, resulting in the release of the corresponding sulfonamide and aldehyde.

- Condensation Reactions: It can react with various nucleophiles, forming new carbon-nitrogen bonds, which are crucial for synthesizing more complex structures.

Research indicates that N-benzylidene-4-methylbenzenesulfonamide exhibits notable biological activities, including:

- Antimicrobial Properties: It has shown effectiveness against various bacterial strains, making it a candidate for antibiotic development.

- Antitumor Activity: Preliminary studies suggest potential anticancer properties, although further investigation is required to elucidate the mechanisms involved.

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, contributing to its therapeutic potential in treating diseases related to enzyme dysfunction .

The synthesis of N-benzylidene-4-methylbenzenesulfonamide typically involves the following steps:

- Formation of the Benzylidene Group:

- Reacting 4-methylbenzenesulfonamide with benzaldehyde under acidic conditions promotes the formation of the imine bond.

- Purification:

- The product is purified using recrystallization or column chromatography to obtain a high-purity compound.

- Characterization:

N-benzylidene-4-methylbenzenesulfonamide has potential applications in various fields:

- Pharmaceuticals: Its antimicrobial and antitumor properties make it a candidate for drug development.

- Chemical Research: It serves as a building block in organic synthesis for creating more complex molecules.

- Agriculture: Potential uses in developing agrochemicals due to its biological activity against pests .

Studies on N-benzylidene-4-methylbenzenesulfonamide have focused on its interactions with biological targets:

- Protein Binding: Investigations reveal that this compound may bind to specific proteins, influencing their activity and potentially leading to therapeutic effects.

- Synergistic Effects: When combined with other compounds, it may exhibit enhanced biological activity, suggesting possible applications in combination therapies for infectious diseases or cancer treatments .

Several compounds share structural similarities with N-benzylidene-4-methylbenzenesulfonamide. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(4-Methylbenzylidene)-4-methylbenzenesulfonamide | Contains an additional methyl group on the benzylidene moiety | |

| Benzylsulfonamide | Lacks the benzylidene structure; simpler sulfonamide | |

| Sulfanilamide | A classic sulfonamide antibiotic without a benzylidene group |

Uniqueness

N-benzylidene-4-methylbenzenesulfonamide stands out due to its specific combination of a sulfonamide and a benzylidene group, which enhances its potential biological activities compared to simpler sulfonamides. This unique structure allows for diverse chemical reactivity and potential therapeutic applications not found in related compounds .